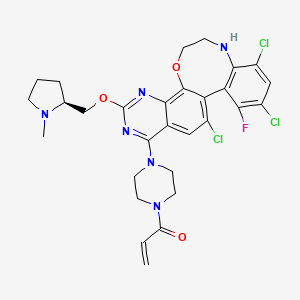
KRAS G12C inhibitor 32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 32 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the KRAS gene that is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 32 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The goal is to produce the compound in sufficient quantities for clinical trials and potential commercial use .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 32 undergoes various chemical reactions, including:
Covalent Binding: The compound forms a covalent bond with the cysteine residue at position 12 of the KRAS protein, trapping it in an inactive GDP-bound state.
Oxidation and Reduction: These reactions may occur during the synthesis and metabolism of the compound.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, copper), and oxidizing agents (e.g., hydrogen peroxide, potassium permanganate). Reaction conditions may vary depending on the specific step, but typically involve controlled temperatures, inert atmospheres, and specific pH levels .
Major Products Formed
The major product formed from the reactions involving this compound is the covalently bound KRAS G12C-inhibitor complex, which effectively inhibits the activity of the mutant KRAS protein .
Scientific Research Applications
KRAS G12C inhibitor 32 has a wide range of scientific research applications, including:
Mechanism of Action
KRAS G12C inhibitor 32 exerts its effects by specifically targeting the cysteine residue at position 12 of the KRAS protein. The compound forms a covalent bond with this residue, trapping the KRAS protein in its inactive GDP-bound state. This prevents the protein from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. By inhibiting these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .
Comparison with Similar Compounds
KRAS G12C inhibitor 32 can be compared with other similar compounds, such as:
Sotorasib (AMG510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently undergoing clinical trials, showing promising results in various cancers.
This compound is unique in its specific binding affinity and covalent modification of the KRAS G12C protein, offering potential advantages in terms of potency and selectivity .
Properties
Molecular Formula |
C29H30Cl3FN6O3 |
|---|---|
Molecular Weight |
635.9 g/mol |
IUPAC Name |
1-[4-[4,6,20-trichloro-3-fluoro-15-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-11-oxa-8,14,16-triazatetracyclo[10.8.0.02,7.013,18]icosa-1(20),2(7),3,5,12,14,16,18-octaen-17-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C29H30Cl3FN6O3/c1-3-21(40)38-8-10-39(11-9-38)28-17-13-18(30)22-23-24(33)19(31)14-20(32)26(23)34-6-12-41-27(22)25(17)35-29(36-28)42-15-16-5-4-7-37(16)2/h3,13-14,16,34H,1,4-12,15H2,2H3/t16-/m0/s1 |
InChI Key |
ZQYOQPIFEDBQMJ-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C4C(=C(C=C3C(=N2)N5CCN(CC5)C(=O)C=C)Cl)C6=C(C(=CC(=C6F)Cl)Cl)NCCO4 |
Canonical SMILES |
CN1CCCC1COC2=NC3=C4C(=C(C=C3C(=N2)N5CCN(CC5)C(=O)C=C)Cl)C6=C(C(=CC(=C6F)Cl)Cl)NCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















